Regiochemical Position: The 1,2,4-Substitution Pattern Distinguishes This Isomer from the 3-Nitrofluoranthene-Derived TNF Series
The 1,2,4-Trinitrofluoranthene isomer is synthetically derived from the further nitration of 1,2-dinitrofluoranthene, a product of the N2O5/NO2-mediated nitration of fluoranthene [1]. This pathway is distinct from the fuming nitric acid renitration of 3-nitrofluoranthene, which produces the 3,4,7- and 3,4,8/9-trinitrofluoranthene isomers [2]. Consequently, 1,2,4-TNF is functionally absent from mixtures generated via the 3-NF route, making it a specific marker for the N2O5-initiated atmospheric formation pathway.
| Evidence Dimension | Synthetic origin and isomer selectivity |
|---|---|
| Target Compound Data | Formed via N2O5/fluoranthene pathway (1,2-DNF precursor) [1] |
| Comparator Or Baseline | 3,4,7-TNF and 3,4,8/9-TNF: Formed via fuming HNO3 renitration of 3-nitrofluoranthene (61.3% yield of precursor DNFs) [2] |
| Quantified Difference | Mutually exclusive primary synthetic pathways under standard laboratory conditions |
| Conditions | N2O5 in CCl4 or gas-phase vs. fuming HNO3 at controlled temperature [1][2] |
Why This Matters
For source apportionment studies in atmospheric chemistry, the presence of 1,2,4-TNF specifically implicates N2O5/NO3-initiated chemistry, whereas 3,4,7-TNF suggests alternative nitration mechanisms.
- [1] Zielińska, B., Arey, J., Atkinson, R., Ramdahl, T., Winer, A. M., & Pitts, J. N. (1986). Reaction of dinitrogen pentoxide with fluoranthene. Journal of the American Chemical Society, 108(14), 4126-4132. View Source
- [2] Nakagawa, R., Horikawa, K., Sera, N., Kodera, Y., & Tokiwa, H. (1987). Dinitrofluoranthene: induction, identification and gene mutation. Mutation Research Letters, 191(2), 85-91. View Source
